BenchChemオンラインストアへようこそ!

1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Lipophilicity Physicochemical Property Medicinal Chemistry

This 1,2-disubstituted bicyclo[2.1.1]hexane (BCH) is a validated ortho-benzene bioisostere. Equipped with an N-isopropylpyrazole and a bridge carboxylic acid handle (CLogP 1.83, Fsp³ ~0.69), it enables precise lipophilicity tuning in lead optimization. Compared to flat aromatics, BCH analogs typically reduce clogP by 0.7–1.2 units and improve kinetic solubility up to 6-fold. Ideal for amide coupling, DOS libraries, and SDH inhibitor scaffold-hopping. Purchase this differentiated building block to accelerate SAR exploration without custom synthesis.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 2377030-61-8
Cat. No. B2830589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
CAS2377030-61-8
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)C23CCC(C2)C3C(=O)O
InChIInChI=1S/C13H18N2O2/c1-8(2)15-10(4-6-14-15)13-5-3-9(7-13)11(13)12(16)17/h4,6,8-9,11H,3,5,7H2,1-2H3,(H,16,17)
InChIKeyIFFZWSDJGFSKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: Saturated Bioisostere Building Block for ortho-Substituted Benzene Replacement


1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2377030-61-8) is a 1,2-disubstituted bicyclo[2.1.1]hexane (BCH) building block bearing an N-isopropylpyrazole at position 1 and a carboxylic acid at the bridge position 5. This compound belongs to a class of conformationally rigid, sp³-rich saturated bicycles that function as validated bioisosteres of ortho-substituted benzene rings in drug and agrochemical discovery [1]. With molecular formula C₁₃H₁₈N₂O₂ (MW 234.29), a CLogP of 1.83, and a purity specification of 95%, it is supplied as a research-grade building block for medicinal chemistry library synthesis and scaffold-hopping campaigns [2]. The bicyclo[2.1.1]hexane core introduces three-dimensionality, reduces aromatic ring count, and modulates key physicochemical parameters—differentiating it from flat aromatic analogs.

Why Generic ortho-Benzene or Methyl-Pyrazole BCH Analogs Cannot Replace 1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid in Focused Library Design


The N-isopropyl substituent on the pyrazole ring of this building block imparts a distinct lipophilicity and steric profile that cannot be replicated by simple replacement with an ortho-substituted phenyl building block or even the closest methyl-pyrazole analog (CAS 2995271-73-1). Within the bicyclo[2.1.1]hexane bioisostere class, the replacement of an ortho-benzene ring has been quantitatively shown to decrease calculated logP (clogP) by 0.7–1.2 units and to alter experimental kinetic solubility by factors ranging from 0.13-fold (decrease) to 6-fold (increase), depending on the specific molecular context [1]. These physicochemical shifts are not uniform across all analogs; they depend critically on the appended heterocycle and its substitution pattern. Consequently, procurement of a building block with the specific N-isopropylpyrazole topology—rather than a generic BCH acid or a methyl congener—is essential to preserve the intended lipophilicity, solubility, and steric occupancy in a lead series.

Quantitative Differentiation Evidence: 1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid vs. Closest Analogs


ClogP Differentiation: N-Isopropyl vs. N-Methyl Pyrazole BCH Building Block

The target compound has a calculated logP (CLogP) of 1.83 [1]. By comparison, the closest commercially listed methyl-substituted analog, rac-(1R,4R)-1-(1-methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2995271-73-1), has a molecular weight of 206.24 Da and is structurally identical except for the N-alkyl group. Using a fragment-based additive model (ΔCLogP for replacing N–CH₃ with N–CH(CH₃)₂ ≈ +0.7 to +0.9 units), the isopropyl analog is predicted to be approximately 5- to 8-fold more lipophilic than its methyl counterpart. While an experimentally measured logD₇.₄ value for the target compound has not been published, class-level evidence shows that 1,2-disubstituted BCH analogs systematically reduce clogP by 0.7–1.2 units relative to their ortho-phenyl progenitors [2], making the isopropyl BCH an intermediate-lipophilicity option within the toolbox.

Lipophilicity Physicochemical Property Medicinal Chemistry

Aqueous Solubility Gain of BCH Scaffold vs. ortho-Phenyl Bioisostere: Class-Level Evidence

Replacing the ortho-substituted benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane scaffold has been experimentally shown to increase kinetic solubility up to 6-fold in drug-like molecules. Specifically, in the conivaptan series, solubility increased from 5 μM (ortho-phenyl parent) to 14 μM (BCH analog 26), a 2.8-fold improvement. In the boscalid fungicide series, solubility increased from 11 μM to 35 μM (compound 28), a 3.2-fold gain. In the lomitapide series, solubility rose from 3 μM to 18 μM (compound 27), a 6-fold increase [1]. Although the target compound itself has not been profiled in these specific assays, it bears the identical 1,2-disubstituted BCH core that produced these solubility enhancements, and the N-isopropylpyrazole substituent is expected to confer intermediate physicochemical properties within the BCH analog series.

Kinetic Solubility Bioisostere Drug Discovery

Lipophilicity Modulation: BCH Scaffold Reduces clogP by 0.7–1.2 Units vs. ortho-Phenyl

Across five drug/agrochemical pairs, replacement of the ortho-benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane resulted in a consistent decrease in calculated logP (clogP) of 0.7–1.2 units. The experimental distribution coefficient (logD₇.₄) showed only a minor effect (ΔlogD generally <0.5 units), indicating that BCH introduction primarily reduces intrinsic lipophilicity without drastically altering ionization-dependent partitioning at physiological pH [1]. The target compound, with CLogP = 1.83 [2], sits at the lower end of the typical drug-like lipophilicity range (CLogP 1–5), making it an attractive starting point for lead series where controlling promiscuity and metabolic clearance via reduced lipophilicity is desired.

Lipophilicity clogP logD Drug Design

Metabolic Stability of BCH Core: Comparable Intrinsic Clearance to ortho-Phenyl Parent in Boscalid Series

In the boscalid fungicide series, replacement of the ortho-benzene ring with a 1,2-disubstituted BCH scaffold resulted in a minor change in intrinsic microsomal clearance: CLint = 26 μL min⁻¹ mg⁻¹ (boscalid) vs. 29 μL min⁻¹ mg⁻¹ (BCH analog 28), a difference of only +3 μL min⁻¹ mg⁻¹ [1]. This indicates that the BCH core does not introduce metabolic liabilities beyond those already present in the parent ortho-phenyl system. While metabolic stability data for the specific target compound have not been published, this class-level evidence suggests that procurement of BCH building blocks is unlikely to compromise metabolic stability relative to the ortho-phenyl systems they replace—an important consideration for building block selection when ADME optimization is a project priority.

Metabolic Stability Microsomal Clearance ADME

Molecular Complexity and sp³ Character: BCH Core vs. Planar ortho-Benzene

The target compound contains a bicyclo[2.1.1]hexane core with a calculated fraction of sp³-hybridized carbons (Fsp³) of approximately 0.69 (9 of 13 carbons), substantially higher than a typical ortho-substituted phenyl building block (Fsp³ typically <0.2 for mono-substituted benzenes). The parent bicyclo[2.1.1]hexane hydrocarbon has a fraction of sp³-hybridized carbons of 1.0 (all 6 carbons are sp³) [1]. This increased three-dimensionality has been correlated in multiple retrospective analyses with improved clinical success rates and reduced attrition due to toxicity [2]. The rigid, bridged scaffold also defines precise exit vectors (dihedral angle between C1 and C2 substituents approximately 0–30° in the cis configuration), constraining conformational freedom relative to freely rotating ortho-phenyl C–C bonds.

sp³ Fraction Molecular Complexity Escape from Flatland

Antifungal Activity Validation: BCH Core Retains Bioactivity in Fungicide Scaffolds

Incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of three commercial fungicides—boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF)—yielded saturated patent-free analogs with high antifungal activity [1]. Quantitative in vitro antifungal data are presented in the primary publication. This biological validation demonstrates that the BCH scaffold is not merely a structural curiosity but a functional bioisostere capable of sustaining target engagement. For procurement decisions, this evidence supports the use of BCH building blocks in agrochemical discovery programs targeting succinate dehydrogenase (SDH) or related fungal targets, where the scaffold has already shown translational relevance.

Antifungal Activity Agrochemical Bioisostere Validation

High-Impact Application Scenarios for 1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid


Medicinal Chemistry: ortho-Benzene Scaffold-Hopping to Improve Solubility and Reduce Lipophilicity

In lead optimization programs where an ortho-substituted phenyl carboxylic acid or ester is present but the series suffers from poor aqueous solubility (e.g., <10 μM kinetic solubility) or excessively high logD (>3.5), this BCH building block can be incorporated via amide coupling or esterification to generate sp³-rich analogs. Class-level evidence indicates a 2.8- to 6-fold solubility increase and a 0.7–1.2 unit clogP reduction are achievable upon BCH core replacement [1]. The N-isopropylpyrazole substituent provides an intermediate lipophilicity option distinct from both the N-methyl analog and ortho-phenyl systems [2].

Agrochemical Discovery: Patent-Free SDH Inhibitor Analogs

The bicyclo[2.1.1]hexane scaffold has been validated as a saturated bioisostere in three commercial SDH-inhibitor fungicide scaffolds (boscalid, bixafen, fluxapyroxad), producing patent-free analogs with retained high antifungal activity [1]. The target compound, bearing a pyrazole and carboxylic acid, is structurally aligned for incorporation into novel amide-linked SDH inhibitor libraries, where the isopropyl group may fine-tune lipophilicity for optimal cuticular penetration in fungal pathogens.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS)

With an Fsp³ of approximately 0.69, 2 rotatable bonds, and a rigid bridged scaffold, this building block represents a high-value entry for three-dimensional fragment libraries [1][2]. The carboxylic acid handle enables rapid derivatization via amide bond formation, while the pyrazole ring provides additional vectors for diversification (e.g., N-alkylation, C–H functionalization). Procurement of this building block supports DOS campaigns aiming to escape flat aromatic chemical space [3].

Physicochemical Property Toolbox Expansion: Intermediate-Lipophilicity BCH Building Block

For medicinal chemistry groups maintaining a building block collection stratified by CLogP, the target compound (CLogP = 1.83) [1] fills a specific gap between the more hydrophilic N-methyl pyrazole BCH analogs (estimated CLogP ≈ 0.9–1.1) and traditional ortho-substituted phenyl building blocks (CLogP typically +0.7 to +1.2 units higher) [2]. This enables fine-tuning of lipophilicity in lead series without resorting to custom synthesis, directly reducing procurement lead times for iterative SAR exploration.

Quote Request

Request a Quote for 1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.